molecular formula C11H12N4 B3248541 [6-(4-Methylphenyl)pyridazin-3-yl]hydrazine CAS No. 18772-77-5

[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine

Cat. No. B3248541
CAS RN: 18772-77-5
M. Wt: 200.24 g/mol
InChI Key: MORPXDYMWBGQNW-UHFFFAOYSA-N
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Description

“[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine” is a chemical compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . It is also known by its IUPAC name, 3-hydrazinyl-4-methyl-6-phenylpyridazine .


Synthesis Analysis

The synthesis of pyridazinone derivatives, which include “this compound”, has been explored in various studies . The most common synthesis involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 200.24 g/mol . The specific physical and chemical properties such as boiling point, melting point, and density are not available from the search results.

Scientific Research Applications

1. Analgesic and Anti-Inflammatory Properties

[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine derivatives have been synthesized and evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds exhibit significant analgesic and anti-inflammatory activities in experimental animals. Notably, certain derivatives demonstrated excellent peripheral analgesic effects and good central analgesic effects, showing promise for safer NSAID development (Husain et al., 2017).

2. Antimicrobial Properties

Several studies have focused on the antimicrobial properties of this compound derivatives. These compounds have been synthesized and tested for their efficacy against various bacteria and fungi, showing mild to potent activities. This highlights their potential use in treating bacterial and fungal infections (Islam et al., 2008).

3. Anticonvulsant Activity

Derivatives of this compound have been investigated for their anticonvulsant properties. Some derivatives have shown significant activity in this regard, indicating their potential use in the treatment of seizure disorders (Samanta et al., 2011).

4. Antihypertensive Effects

Certain derivatives of this compound have been synthesized with a focus on their antihypertensive action. These compounds, especially those with imidazole derivatives, have shown promising results in reducing blood pressure in hypertensive rats (Steiner et al., 1981).

Future Directions

Pyridazinone derivatives, including “[6-(4-Methylphenyl)pyridazin-3-yl]hydrazine”, have shown a wide range of pharmacological activities . This suggests that this class of compounds should be extensively studied for their therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

properties

IUPAC Name

[6-(4-methylphenyl)pyridazin-3-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-2-4-9(5-3-8)10-6-7-11(13-12)15-14-10/h2-7H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORPXDYMWBGQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423513
Record name [6-(4-methylphenyl)pyridazin-3-yl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18772-77-5
Record name Pyridazine, 3-hydrazinyl-6-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18772-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(4-methylphenyl)pyridazin-3-yl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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